C5 Enone Substituent Confers Bifunctional Reactivity for Sequential Derivatization vs. Simple 4,6-Dichloropyrimidine
The compound's 4,6-dichloropyrimidine core is a known scaffold for kinase inhibitors, where the C4 chlorine exhibits greater electrophilicity than C6, allowing for regioselective, sequential functionalization [1]. 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one extends this reactivity by adding a reactive enone side chain at the C5 position, creating a second, independent site for derivatization. This bifunctionality allows for a greater diversity of molecular architectures compared to unsubstituted 4,6-dichloropyrimidine (CAS 1193-21-1), which lacks this additional handle [1].
| Evidence Dimension | Number of Distinct Reactive Sites for Derivatization |
|---|---|
| Target Compound Data | Three (C4-Cl, C6-Cl, C5-enone) |
| Comparator Or Baseline | Unsubstituted 4,6-Dichloropyrimidine: Two (C4-Cl, C6-Cl) |
| Quantified Difference | +1 reactive site (C5-enone side chain) |
| Conditions | Synthetic chemistry context |
Why This Matters
This additional reactive site enables more complex synthetic pathways and the creation of more structurally diverse libraries, a critical factor for medicinal chemistry programs seeking to explore novel chemical space.
- [1] Synthesis, Reactivity and Applications of 4,6-Dichloropyrimidine in Chemical Biopharmaceuticals. (2025). KUUJIA News. View Source
